4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine
Overview
Description
4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine, also known as 4-Chloro-2-DFP, is a chemical compound that is widely used in various scientific research applications. It is a colorless, low-volatility liquid with a pleasant odor, and is miscible with water. It is a synthetic amine that has been used in the synthesis of various pharmaceuticals, as well as in the synthesis of other compounds. 4-Chloro-2-DFP has also been used in the laboratory for the synthesis of a variety of organic compounds.
Scientific Research Applications
4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals and other compounds, as well as in the synthesis of various organic compounds. It has also been used in the laboratory for the synthesis of various compounds, such as amino acids and peptides. In addition, 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Mechanism of Action
4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP is a synthetic amine that is used in the synthesis of various compounds. It acts as a weak base, and has a pKa of approximately 10.4. It is a relatively non-polar compound, and is soluble in water. 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP is also a relatively weak nucleophile, and is capable of forming covalent bonds with other molecules.
Biochemical and Physiological Effects
4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP has a variety of biochemical and physiological effects. It can act as a weak base, and is capable of forming covalent bonds with other molecules. It is also a relatively weak nucleophile, and is capable of forming covalent bonds with other molecules. Additionally, 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP has been shown to interact with various enzymes, and has been shown to inhibit the activity of some enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP in laboratory experiments include its low volatility, pleasant odor, and its ability to form covalent bonds with other molecules. Additionally, it is relatively non-polar, and is miscible with water. The main limitation of 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP is that it is a relatively weak nucleophile, and is not as reactive as other compounds.
Future Directions
The potential future directions for 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and other laboratory experiments. Additionally, further research into its mechanism of action and its potential interactions with enzymes could lead to the development of new pharmaceuticals and other compounds. Additionally, further research into its potential use in the synthesis of polymers could lead to the development of new materials with unique properties. Finally, further research into its potential use in the synthesis of other organic compounds could lead to the development of new compounds with novel applications.
properties
IUPAC Name |
4-chloro-2-(2,2-difluoropropoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO/c1-9(11,12)5-14-8-4-6(10)2-3-7(8)13/h2-4H,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPOSUHNOOUUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)Cl)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.